3,5-Dihydroxypicolinonitrile

Description

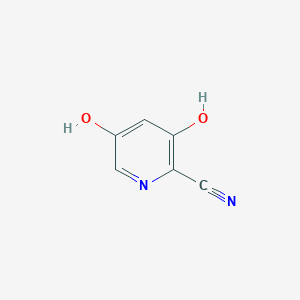

3,5-Dihydroxypicolinonitrile (C₆H₃N₂O₂) is a pyridine derivative featuring hydroxyl (-OH) groups at the 3 and 5 positions and a nitrile (-CN) group at position 2. The nitrile group enhances reactivity in nucleophilic additions or coordination chemistry.

Properties

Molecular Formula |

C6H4N2O2 |

|---|---|

Molecular Weight |

136.11 g/mol |

IUPAC Name |

3,5-dihydroxypyridine-2-carbonitrile |

InChI |

InChI=1S/C6H4N2O2/c7-2-5-6(10)1-4(9)3-8-5/h1,3,9-10H |

InChI Key |

QCGOHJWKAKKRHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxypicolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization and subsequent bond cleavage to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxypicolinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

3,5-Dihydroxypicolinonitrile has several applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.

Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxypicolinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents, molecular properties, and inferred characteristics of 3,5-dihydroxypicolinonitrile with structurally related compounds:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Polarity |

|---|---|---|---|---|---|

| This compound | -OH (3,5), -CN (2) | C₆H₃N₂O₂ | 137.10 | Hydroxyl, nitrile | High |

| 2-Cyano-3,5-difluoropyridine | -F (3,5), -CN (2) | C₆H₂F₂N₂ | 140.09 | Fluorine, nitrile | Moderate |

| 3,5-Bis-benzyloxy-pyridine-2-carbonitrile | -OCH₂Ph (3,5), -CN (2) | C₂₀H₁₅N₂O₂ | 315.35 | Benzyl ether, nitrile | Low |

Key Observations:

- Polarity and Solubility: The hydroxyl groups in this compound increase polarity, favoring solubility in polar solvents (e.g., water or ethanol), whereas fluorine (moderate polarity) and benzyloxy (low polarity) substituents in analogs enhance lipophilicity and organic solvent compatibility .

Reactivity and Coordination Chemistry

- Nitrile Reactivity: The -CN group in all three compounds can participate in coordination with metals. However, hydroxyl groups in this compound may act as stronger Lewis bases than fluorine or benzyloxy groups, facilitating stable metal complexes. For example, nickel(II) complexes with hydroxylated ligands exhibit DNA intercalation and serum albumin binding .

- Biological Interactions: Fluorinated analogs (e.g., 2-cyano-3,5-difluoropyridine) are often used in pharmaceuticals for metabolic stability, while benzyloxy derivatives (e.g., 3,5-bis-benzyloxy-pyridine-2-carbonitrile) may serve as intermediates in drug synthesis due to their lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.